![molecular formula C8H5N3S2 B2990825 Benzo[1,2-d:3,4-d']bis(thiazole)-2-amine CAS No. 1351634-83-7](/img/structure/B2990825.png)

Benzo[1,2-d:3,4-d']bis(thiazole)-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

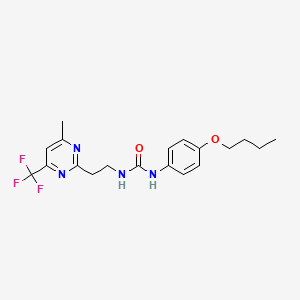

“Benzo[1,2-d:3,4-d’]bis(thiazole)-2-amine” is a new electron-withdrawing building block that can be used to obtain potentially interesting compounds for the synthesis of OLEDs and organic solar cells components . The chemical properties of this compound are much less studied than other fused thiadiazoles .

Synthesis Analysis

The synthesis of “Benzo[1,2-d:3,4-d’]bis(thiazole)-2-amine” involves various chemical reactions. For instance, it can be obtained via the cyanation of 4-bromobenzo[1,2-d:4,5-d’]bis(thiazole) with copper (I) cyanide in DMF .Molecular Structure Analysis

The electronic structure and delocalization in “Benzo[1,2-d:3,4-d’]bis(thiazole)-2-amine” were studied using X-ray diffraction analysis and ab initio calculations . The electron affinity of this compound, which determines electron deficiency, was found to be significantly smaller than that of similar compounds .Chemical Reactions Analysis

This compound exhibits increased reactivity in aromatic nucleophilic substitution reactions and does not reduce the ability to undergo cross-coupling reactions . The incorporation of bromine atoms improves the electrical deficiency of bromobenzo-bis-thiadiazoles nearly without affecting aromaticity .Aplicaciones Científicas De Investigación

- IsoBBT serves as an electron-withdrawing building block. Researchers have explored its potential for synthesizing compounds used in OLEDs and OSCs. These devices rely on organic materials to convert electrical energy into light or vice versa. IsoBBT’s electronic structure makes it suitable for these applications .

- The cyano derivatives of electron-accepting heterocycles are promising components for photoluminescent materials. By modifying isoBBT , particularly through cyanation, scientists can create compounds with interesting optical properties. These materials find use in displays, sensors, and other optoelectronic devices .

- Palladium-catalyzed direct arylation reactions have been employed to selectively introduce (het)aryl groups onto isoBBT . For instance, 4-bromobenzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole) can be selectively mono-arylated, providing access to various derivatives. These compounds may find applications in organic photovoltaic components .

- IsoBBT exhibits lower electron affinity (electron deficiency) compared to related compounds like benzo[1,2-c:4,5-c’]bis[1,2,5]thiadiazole (BBT). Incorporating bromine atoms into the isoBBT structure enhances its electrical deficiency without compromising aromaticity. This increased reactivity makes bromobenzo-bis-thiadiazoles attractive for nucleophilic substitution and cross-coupling reactions .

- 4-Bromobenzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole) is a key intermediate for creating monosubstituted isoBBT derivatives. Researchers aim to selectively substitute hydrogen or bromine atoms at position 4 to obtain compounds with (het)aryl groups. These derivatives hold promise for organic photovoltaics .

- While not extensively explored, isoBBT’s unique structure could inspire drug design. Researchers might investigate its interactions with biological targets, potentially leading to novel therapeutic agents. However, this area requires further investigation .

Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs)

Photoluminescent Materials

Selective Arylation Reactions

Electron Deficiency and Reactivity Enhancement

Synthesis of Monosubstituted IsoBBT Compounds

Potential Drug Development

Mecanismo De Acción

Target of Action

Benzo[1,2-d:3,4-d’]bis(thiazole)-2-amine is a new electron-withdrawing building block Compounds with similar structures have been known to interfere with diverse bacterial targets, including dna gyrase and topoisomerase iv .

Mode of Action

The compound’s interaction with its targets results in changes to the electronic structure and delocalization . The incorporation of bromine atoms improves the electrical deficiency of bromobenzo-bis-thiadiazoles nearly without affecting aromaticity, which increases the reactivity of these compounds in aromatic nucleophilic substitution reactions .

Biochemical Pathways

The compound’s mode of action affects the conjugation pathway, facilitating intramolecular non-covalent interactions between strategically placed heteroatoms of neighboring monomer units . This enables a control over the degree of planarity through altering their number and strength, in turn allowing for tuning of the band gap .

Pharmacokinetics

The compound’s ability to undergo cross-coupling reactions suggests that it may have significant bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action include enhanced mobility in p-type organic field-effect transistors . The compound also shows a stronger photo-response, more balanced hole/electron mobilities, weaker bimolecular recombination, and well donor/acceptor miscibility .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the use of less harmful reagents like scandium (III)triflate instead of the usually used Lewis acids, e.g., boron trifluoride or tetrafluoroboric acid, enables a convenient and environmentally more compliant access to high yields of benzo [1,2-d;4,5-d′]bis [1,3]dithioles .

Propiedades

IUPAC Name |

[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3S2/c9-8-11-4-1-2-5-6(7(4)13-8)10-3-12-5/h1-3H,(H2,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKDFGBUSMQNQNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C1N=C(S3)N)N=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2990744.png)

![2-Chloro-N-[[3-(oxolan-3-yl)-1H-1,2,4-triazol-5-yl]methyl]acetamide](/img/structure/B2990748.png)

![2-chloro-N-[2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)ethyl]acetamide](/img/structure/B2990749.png)

![N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-2-(2,4-dimethylquinolin-3-yl)acetamide](/img/structure/B2990751.png)

![Tert-butyl 8-(5-bromopyrazin-2-yl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2990752.png)

![3-(dimethylamino)-2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]acrylonitrile](/img/structure/B2990756.png)

![5-[(4-Chlorophenyl)methyl]-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2990758.png)

![N-({[2,2'-bifuran]-5-yl}methyl)pent-4-enamide](/img/structure/B2990759.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B2990761.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide](/img/structure/B2990763.png)

![(E)-N-[2-(3,4-Dihydro-2H-chromen-4-ylamino)-2-oxoethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2990764.png)